molecular formula C16H21N3O5S B13761550 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate CAS No. 68912-02-7

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate

Katalognummer: B13761550
CAS-Nummer: 68912-02-7
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: OZNLSKRKXXKXQO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring, a hydrazono group, and a p-anisyl moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate typically involves the reaction of p-anisylmethylhydrazine with 1-methylpyridinium methyl sulphate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Wissenschaftliche Forschungsanwendungen

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazono group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • p-Anisic acid
  • 4-Methoxybenzoyl chloride

Uniqueness

Compared to similar compounds, 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

68912-02-7

Molekularformel

C16H21N3O5S

Molekulargewicht

367.4 g/mol

IUPAC-Name

4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate

InChI

InChI=1S/C15H18N3O.CH4O4S/c1-17-10-8-13(9-11-17)12-16-18(2)14-4-6-15(19-3)7-5-14;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

OZNLSKRKXXKXQO-UHFFFAOYSA-M

Isomerische SMILES

C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Kanonische SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.